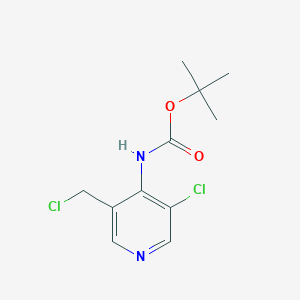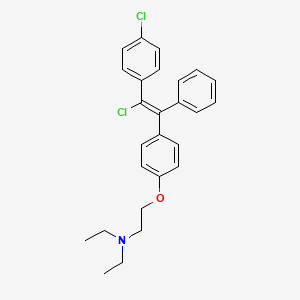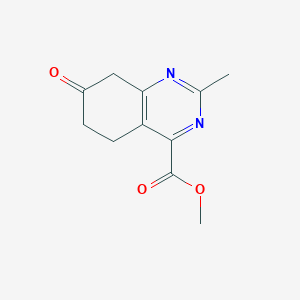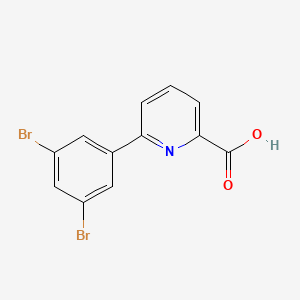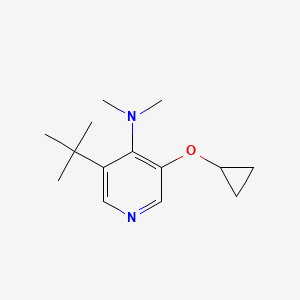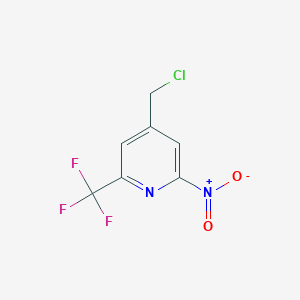
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications
准备方法
Synthetic Routes and Reaction Conditions: One common method is the vapor-phase reaction, which allows for the efficient incorporation of the trifluoromethyl group . The reaction conditions often include the use of chlorine gas and specific temperature controls to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale vapor-phase reactions, where the reaction parameters are optimized for maximum yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents is crucial in this process .
化学反应分析
Types of Reactions: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
科学研究应用
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development and other biological applications. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
相似化合物的比较
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-nitro-6-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Comparison: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is unique due to the combination of the chloromethyl, nitro, and trifluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various applications .
属性
分子式 |
C7H4ClF3N2O2 |
|---|---|
分子量 |
240.57 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(7(9,10)11)12-6(2-4)13(14)15/h1-2H,3H2 |
InChI 键 |
WPISDWWXKCGGNY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
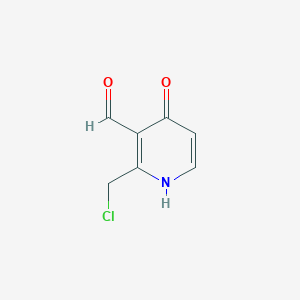
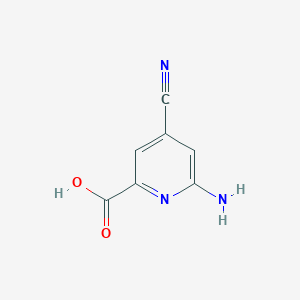
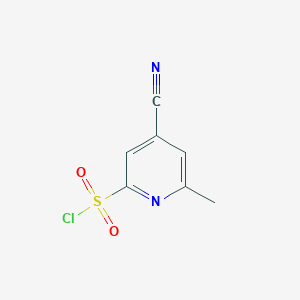
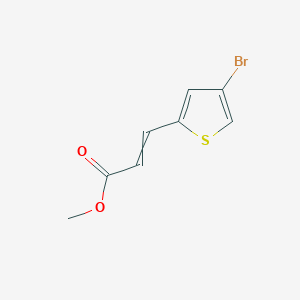

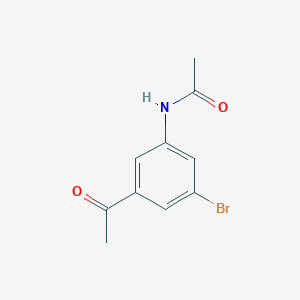
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
